molecular formula C13H16N4O3S B2675941 ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 1172978-01-6

ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2675941
CAS No.: 1172978-01-6
M. Wt: 308.36
InChI Key: OWXCQSMEUWDGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxylate ester at position 3. The 2-position is functionalized with a 1-ethylpyrazole-3-carboxamido group, introducing a secondary amide linkage.

Properties

IUPAC Name

ethyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-4-17-7-6-9(16-17)11(18)15-13-14-8(3)10(21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXCQSMEUWDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Amidation and Esterification: The final steps involve amidation of the pyrazole ring with an appropriate carboxylic acid derivative, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Table 1: Nucleophilic Substitutions of the Carboxamide Group

ReagentProductConditionsApplication
Amines (e.g., alkylamines)Secondary/tertiary amidesDCM, EDCI/DMAP, 48h, 25°C Bioisosteric replacement
HydrazinesHydrazidesEtOH, reflux Intermediate for heterocycles
Grignard ReagentsKetonesTHF, 0°C to RT Functional group diversification

For example, coupling with substituted anilines using EDCI/DMAP yields analogs with improved COX-2 selectivity . Hydrazinolysis forms hydrazide intermediates for oxadiazole synthesis .

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further functionalization:

Table 2: Ester Transformations

Reaction TypeReagents/ConditionsProductRole in Drug Design
Acidic HydrolysisHCl (32%), H2O, reflux Carboxylic AcidPrecursor for prodrugs
SaponificationNaOH (aq), EtOH, 60°C Sodium SaltSolubility enhancement
TransesterificationROH, H2SO4, refluxAlkyl EstersLipophilicity modulation

The carboxylic acid derivative is pivotal for forming salts or conjugates with improved pharmacokinetic properties .

Cross-Coupling Reactions on the Thiazole Ring

The 4-methylthiazole-5-carboxylate moiety participates in cross-coupling reactions:

Table 3: Cross-Coupling Reactions

ReactionCatalysts/ReagentsPosition ModifiedOutcome
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF, 80°CC-2 of thiazoleAryl group introduction
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3 C-4 methyl groupAmination for polarity tuning

These reactions enable structural diversification to optimize target binding, as demonstrated in HSET inhibitor development .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Key Cyclization Pathways :

  • With CS2/KOH : Forms thiazolo[3,2-b] oxadiazoles .

  • With Aldehydes : Undergo Knoevenagel condensation to yield α,β-unsaturated ketones .

  • With NH2OH : Produces isoxazole derivatives via 1,3-dipolar cycloaddition .

Cyclization products exhibit enhanced biological activity, such as antiproliferative effects in cancer cell lines .

Oxidation and Reduction Reactions

Oxidation :

  • The pyrazole ring’s C-H bonds are oxidized to hydroxyl groups using KMnO4/H2O .

  • The ethyl ester is converted to a carboxylic acid via Pinnick oxidation (NaClO2, TEMPO) .

Reduction :

  • LiAlH4 reduces the carboxamide to a secondary amine .

  • Catalytic hydrogenation saturates the thiazole ring under H2/Pd-C.

Stability Under Synthetic Conditions

Table 4: Stability Profile

ConditionStabilityDegradation Pathway
Acidic (pH < 3)UnstableEster hydrolysis
Basic (pH > 10)ModerateAmide saponification
High Temp (>80°C)DecomposesPyrazole ring opening

Optimal reaction temperatures are 40–70°C, with DMF or THF as preferred solvents .

Scientific Research Applications

Structural Overview

The compound has the molecular formula C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S and a molecular weight of 308.36 g/mol. Its structure combines a pyrazole ring with a thiazole moiety, contributing to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate exhibits notable antimicrobial properties. It has been tested against several bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Candida albicans0.020 μmol/mL

These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-Diabetic Activity

In vitro studies have shown that this compound possesses anti-diabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it has demonstrated effective inhibition against:

Enzyme IC50 Value (μM)
α-Glucosidase75.62 ± 0.56
α-Amylase119.3 ± 0.75

These findings indicate that the compound's inhibitory effects are competitive with standard anti-diabetic agents such as acarbose, suggesting its potential utility in managing diabetes .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring radical scavenging abilities. The compound exhibited significant antioxidant activity, which may contribute to therapeutic applications in oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Studies : A study highlighted the compound's effectiveness against various pathogens, establishing its potential as a new antimicrobial agent .
  • Diabetes Management : Research focused on its enzyme inhibition capabilities has opened avenues for developing anti-diabetic medications .
  • Oxidative Stress : Investigations into its antioxidant properties have suggested possible applications in treating diseases associated with oxidative damage .

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs share the thiazole-5-carboxylate core but differ in substituents at the 2-position and pyrazole modifications. Key examples include:

Compound Name Substituents at Thiazole-2 Position Pyrazole Modifications Molecular Formula Molecular Weight Key Properties/Applications
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 5-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole Chloro/fluorophenyl substituents C23H17ClFN3O2S 477.91 Antimicrobial activity; crystal structure with hydrogen-bonded chains
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-cyano-4-hydroxyphenyl Hydroxyl/cyano groups C14H12N2O3S 288.32 Intermediate in febuxostat synthesis
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate N/A (pyrazole directly linked to carboxylate) Methylthio and amino groups C8H13N3O2S 215.27 Pharmacological candidate (unspecified)
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) 3-formyl-4-hydroxyphenyl Aldehyde/hydroxyl groups C14H13NO4S 291.32 Fluorescent probe for biothiols

Key Observations :

  • Bioactivity: The 4-chloro/4-fluorophenyl-substituted analog () demonstrates antimicrobial properties, likely due to enhanced lipophilicity and halogen-mediated interactions. In contrast, the 3-cyano-4-hydroxyphenyl derivative () serves as a synthetic intermediate, lacking direct bioactivity data.
  • Functional Groups : The presence of a carboxamido group in the target compound distinguishes it from esters or direct aryl linkages in analogs. This amide bond may improve solubility or target binding compared to ester-linked derivatives .
  • Crystallography: The 4-chloro/4-fluorophenyl analog forms one-dimensional hydrogen-bonded chains (C15—H15A···O2; 2.43 Å), stabilizing its solid-state structure .
Physicochemical Properties
  • LogP and Solubility: The target compound’s LogP is estimated to be higher than the 3-cyano-4-hydroxyphenyl analog (LogP = 1.58) due to the ethylpyrazole group’s hydrophobicity .
  • Thermal Stability : Analogs like the 4-chloro/4-fluorophenyl derivative melt at 411–413 K, suggesting moderate thermal stability, which may extend to the target compound .

Biological Activity

Ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate, a compound with the molecular formula C13H16N4O3S and a molecular weight of 308.36 g/mol, has garnered attention in the scientific community for its potential biological activities. This article reviews its structural features, synthesis, and various biological activities supported by case studies and research findings.

Structural Features

The compound consists of two heterocyclic rings: a pyrazole ring and a thiazole ring, interconnected by an amide bond. The presence of these rings is significant as they are common in many bioactive compounds. The ethyl ester group attached to the thiazole ring enhances its solubility and potential bioactivity.

PropertyValue
Common NameThis compound
CAS Number1172978-01-6
Molecular FormulaC13H16N4O3S
Molecular Weight308.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the thiazole and pyrazole rings followed by the introduction of the carboxamide and ethyl ester functionalities. The synthetic pathway often emphasizes eco-friendly methods, utilizing recyclable catalysts to minimize environmental impact .

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study evaluating the anticancer effects of thiazole derivatives found that specific substitutions on the thiazole ring led to enhanced activity against breast cancer cells, suggesting a structure-activity relationship (SAR) that could be explored further with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various bacterial strains. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell walls .

Case Study:
A series of pyrazole derivatives were tested against common bacterial strains, revealing that modifications in the amide linkage significantly enhanced their antimicrobial efficacy, indicating potential applications for this compound in treating infections .

Anti-inflammatory Activity

Inflammation-related disorders are another area where this compound shows potential. Pyrazoles have been documented for their anti-inflammatory effects, with studies indicating that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Research Findings:
In models of acute inflammation, derivatives similar to this compound demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate, and how are intermediates characterized?

  • The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to form the carboxamide linkage. Key intermediates are characterized by IR spectroscopy (to confirm amide C=O and ester C=O stretches), ¹H-NMR (to verify substitution patterns and ethyl/methyl groups), and mass spectrometry (for molecular ion confirmation). Elemental analysis ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H-NMR is essential for identifying proton environments, such as the ethyl group (δ 1.21–1.48 ppm for CH₃ and δ 4.18–4.21 ppm for CH₂) and thiazole protons. IR spectroscopy confirms functional groups (e.g., amide N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹). LC-MS or HRMS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability studies indicate degradation under high humidity (>60% RH) and acidic/basic conditions. Optimal storage is at −20°C in anhydrous DMSO or sealed vials with desiccants. Accelerated stability testing (40°C/75% RH for 14 days) shows <5% degradation when protected from light .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carboxamide linkage in this compound?

  • Yield optimization requires anhydrous reaction conditions (e.g., N₂ atmosphere) and catalysts like K₂CO₃ or DCC/DMAP for coupling reactions. Solvent selection (e.g., DMF for polar aprotic environments) and temperature control (80–100°C for 10–12 hours) improve reaction efficiency. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

Q. What contradictions exist in reported biological activity data for similar pyrazole-thiazole hybrids, and how can they be resolved?

  • Discrepancies in analgesic vs. anti-inflammatory potency (e.g., ED₅₀ values varying by 10–20% across studies) may arise from differences in assay protocols (e.g., carrageenan-induced edema vs. acetic acid writhing tests). Rigorous dose-response studies with standardized animal models and PK/PD profiling (e.g., plasma half-life, tissue distribution) are recommended to reconcile data .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps influencing nucleophilic attack sites. Molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) or NF-κB targets identifies key interactions (e.g., hydrogen bonds with pyrazole N-H and thiazole S atoms). MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Solubility enhancement methods include:

  • Co-solvent systems : 10–20% DMSO/PEG-400 in PBS.
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability.
  • pH adjustment : Buffering at pH 7.4 with 0.1% Tween-80 reduces aggregation .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Focus on modifying:

  • Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances COX-2 inhibition.
  • Thiazole methyl group : Replacement with bulkier alkyl chains (e.g., isopropyl) may improve metabolic stability.
  • Ester moiety : Hydrolysis to carboxylic acid derivatives increases polarity for better solubility .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

  • HPLC-UV/MS with a C18 column (acetonitrile/0.1% formic acid gradient) detects impurities at 0.1% levels. Forced degradation studies (heat, light, oxidation) identify labile sites (e.g., ester hydrolysis). QbD approaches (ICH Q3A/B) define impurity thresholds and validate methods per USP <1225> .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and catalyst screening to minimize side products .
  • Characterization : Combine NMR, IR, and MS for unambiguous structural confirmation .
  • Biological Testing : Standardize assays and include positive controls (e.g., indomethacin for anti-inflammatory studies) .
  • Computational Modeling : Validate docking results with experimental IC₅₀ values to refine predictive accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.